Rupestonic acid
Overview
Description
Mechanism of Action
Target of Action
Rupestonic acid primarily targets the influenza A virus (H3N2) . It has been shown to exhibit antiviral activity against this strain . Additionally, it has demonstrated cytotoxic activities against four human cancer cell lines: HeLa, HT-29, A549, and HepG2 .
Mode of Action
This compound interacts with its targets by suppressing the replication of the influenza virus. This is achieved through the activation of the heme oxygenase-1-mediated interferon response .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the influenza A virus. By activating the heme oxygenase-1-mediated interferon response, this compound disrupts the replication of the virus . The specific biochemical pathways involved in its cytotoxic activity against cancer cells are currently unknown .
Pharmacokinetics
A study on cam106, a this compound derivative, showed that it has an oral bioavailability of 16%
Result of Action
The primary result of this compound’s action is the inhibition of the influenza A virus. It has been shown to suppress the replication of the virus, thereby reducing its spread . In addition, it has demonstrated cytotoxic activity against several human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid involves several steps, including the formation of the azulenone core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants belonging to the Compositae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product, often involving specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Azulene derivatives: Compounds with similar azulenone cores but different functional groups.
Sesquiterpenes: Other sesquiterpene compounds with varying biological activities.
Biological Activity
Rupestonic acid, a bioactive compound derived from the traditional medicinal herb Artemisia rupestris L., has garnered attention for its diverse biological activities. This article synthesizes recent research findings regarding the biological activity of this compound, particularly focusing on its antiviral, anti-tumor, and anti-inflammatory properties.
Overview of this compound
This compound is classified as a monoterpene and has been isolated from Artemisia rupestris, a plant known for its traditional uses in treating various ailments. The compound exhibits a range of biological activities including antiviral effects, anti-tumor properties, and potential applications in immunology.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound and its derivatives, particularly against the Hepatitis B virus (HBV) and influenza viruses.
Key Findings:
- Inhibition of HBV : A derivative of this compound, YZH-106, was shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and viral replication. It promotes lysosomal degradation of viral proteins by binding to the PreS2 domain of HBsAg, blocking their entry into the endoplasmic reticulum (ER) and facilitating their degradation in the cytoplasm .
- Influenza Virus : this compound has demonstrated activity against various strains of influenza, including drug-resistant variants. A study synthesized 23 new derivatives that were screened for their antiviral efficacy against influenza viruses A (H3N2, H1N1) and B .
Anti-Tumor Activity
This compound has also been investigated for its anti-tumor properties, particularly in breast cancer models.
Case Study:
- In vitro studies using the MDA-MB-231 cell line (a model for triple-negative breast cancer) reported an inhibition rate of 86.5% at a concentration of 20 μM. This suggests that this compound may induce apoptosis in cancer cells through mechanisms that involve regulating specific gene expressions associated with tumor progression .
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Mechanisms :
- Direct binding to viral proteins.
- Induction of lysosomal degradation pathways.
- Anti-Tumor Mechanisms :
- Induction of apoptosis through modulation of apoptotic pathways.
- Interaction with cellular signaling pathways that regulate cell proliferation and survival.
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSKBJBODQVBX-UWJYBYFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151111 | |
Record name | Rupestonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115473-63-7 | |
Record name | Rupestonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115473637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupestonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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